molecular formula C13H11NO3 B1611796 4-(Pyridin-3-ylmethoxy)benzoic acid CAS No. 898138-45-9

4-(Pyridin-3-ylmethoxy)benzoic acid

Cat. No. B1611796
CAS RN: 898138-45-9
M. Wt: 229.23 g/mol
InChI Key: WIYQURISXJRWLD-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethoxy)benzoic acid, also known as 4-PMBA, is an organic compound that is part of the class of compounds known as pyridinylmethoxybenzoic acids. 4-PMBA is a versatile compound that has a variety of applications in scientific research, including as a synthetic intermediate, a catalyst, a ligand, and a drug. It has also been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Complexes: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used in the synthesis of lanthanide-based coordination polymers, showing interesting properties like photophysical characteristics and structural versatility (Sivakumar et al., 2011).
  • Structural Insights: This compound has been essential in the formation of various metal–organic frameworks (MOFs) with unique topologies and photoluminescent properties, as demonstrated in multiple studies (Xu et al., 2009), (Xu et al., 2010), (Mehlana et al., 2012).

Photophysical Properties

  • Light Harvesting Chromophores: This acid's derivatives act as efficient light-harvesting chromophores in lanthanide complexes, contributing to their photoluminescent efficiencies (Sivakumar et al., 2011).
  • Luminescent Properties: The compound is utilized in the creation of luminescent MOFs, where its coordination with metal ions leads to strong emission and other unique luminescent behaviors (Xu et al., 2009), (Li et al., 2011).

Chemical Reactions and Binding

  • Binding Modes in Cytochrome P450: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used to study different binding modes in cytochrome P450, contributing to the understanding of enzymatic processes and reactions (Podgorski et al., 2020).

Material Science Applications

  • Hybrid Materials Construction: This acid is instrumental in constructing hybrid materials involving rare earth ions for enhanced thermal stability and structure features (Zhang et al., 2015).

properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYQURISXJRWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585524
Record name 4-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898138-45-9
Record name 4-[(Pyridin-3-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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